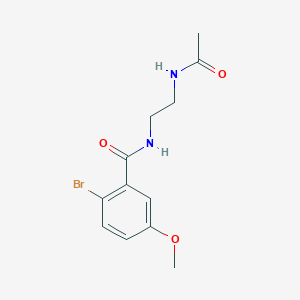

N-(2-acetamidoethyl)-2-bromo-5-methoxybenzamide

Description

N-(2-Acetamidoethyl)-2-bromo-5-methoxybenzamide is a benzamide derivative featuring a bromo substituent at the 2-position, a methoxy group at the 5-position, and an acetamidoethyl side chain. Benzamide derivatives are widely studied for their biological activities, including kinase inhibition and metabolic interactions, as seen in compounds like N-(2-(Benzylamino)-2-oxoethyl)-2-bromo-5-methoxybenzamide (5n) .

Properties

Molecular Formula |

C12H15BrN2O3 |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

N-(2-acetamidoethyl)-2-bromo-5-methoxybenzamide |

InChI |

InChI=1S/C12H15BrN2O3/c1-8(16)14-5-6-15-12(17)10-7-9(18-2)3-4-11(10)13/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) |

InChI Key |

JSLONPFLIAURRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=C(C=CC(=C1)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares core structural motifs with several analogs:

- Halogenation: Bromine at the 2-position is common in analogs like 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]-acetamide (3i) and N-(2-(Benzylamino)-2-oxoethyl)-2-bromo-5-methoxybenzamide (5n) . Iodinated variants (e.g., 3j, 3m) exhibit similar reactivity but differ in steric and electronic properties .

- Methoxy Group : The 5-methoxy substituent is conserved in compounds such as 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide, which shares a methoxybenzamide backbone .

- Side Chain : The acetamidoethyl group distinguishes the target compound from analogs like 5-Bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide, which features hydroxyethyl and phenyl groups .

Physicochemical Properties

- Melting Points: Brominated analogs exhibit melting points between 153–185°C, influenced by substituent bulk. For example, 3l (183–185°C) has additional methoxy groups that enhance crystallinity, whereas 5n (153–154°C) has a flexible benzylamino group .

- Molecular Weight : The target compound’s molecular weight can be estimated at ~355 g/mol (C₁₂H₁₄BrN₂O₃), comparable to 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (324.14 g/mol) .

Key Research Findings and Implications

Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to iodine or chlorine may enhance hydrophobic interactions in biological targets, as seen in kinase inhibitors .

Side Chain Flexibility : The acetamidoethyl group could improve solubility relative to rigid analogs like 5-Bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide, which has a bulkier phenyl substituent .

Synthetic Challenges : Lower yields for compounds with complex side chains (e.g., 42% for 5n) highlight the need for optimized coupling reagents or protective strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.